molecular formula C10H16N2O2 B2638210 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid CAS No. 1781621-55-3

3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid

Cat. No.: B2638210
CAS No.: 1781621-55-3
M. Wt: 196.25
InChI Key: NCRPWZXOKFYACT-UHFFFAOYSA-N
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Description

3-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]propanoic acid is a pyrazole-based carboxylic acid derivative characterized by a propanoic acid chain linked to a substituted pyrazole ring. The 2-methylpropyl (isobutyl) group at the N1 position of the pyrazole ring confers steric bulk and lipophilicity, influencing its physicochemical and biological properties. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility, which allows for modifications to optimize solubility, bioavailability, and target specificity.

Properties

IUPAC Name

3-[2-(2-methylpropyl)pyrazol-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8(2)7-12-9(5-6-11-12)3-4-10(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPWZXOKFYACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The subsequent alkylation with 2-methylpropyl halides introduces the 2-methylpropyl group. Finally, the propanoic acid moiety can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.

Structural Analogues with Aromatic Substitutions

  • 3-[4-(2-Methylpropyl)phenyl]propanoic Acid (MM0002.28): Structure: Replaces the pyrazole ring with a phenyl group substituted at the para position with a 2-methylpropyl chain. This may enhance membrane permeability but decrease target affinity in enzyme-binding sites . Applications: Used as a reference standard in pharmaceutical impurity profiling .
  • rac-(1R,2R)-2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic Acid: Structure: Incorporates a cyclopropane ring fused to the pyrazole-carboxylic acid core. The trans-configuration may further influence spatial interactions . Applications: Investigated in drug discovery for its unique stereochemical properties .

Substituent Variations on the Pyrazole Ring

  • 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid: Structure: Contains bromo, methyl, and trifluoromethyl substituents on the pyrazole ring. Key Differences: Electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity (lower pKa) and metabolic resistance. Halogen substituents (bromo) may improve binding to hydrophobic pockets in proteins . Applications: Explored in agrochemicals for pest control due to enhanced stability .
  • 3-{2,5-Dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic Acid: Structure: Features a pyrrole ring fused to the pyrazole and an α,β-unsaturated (prop-2-enoic) acid moiety. Predicted pKa = 4.54 suggests moderate solubility at physiological pH .

Functional Derivatives and Bioisosteres

  • Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acid: Structure: The carboxylic acid group is replaced with amide functionalities. Key Differences: Amide derivatives exhibit improved blood-brain barrier penetration and prolonged half-life. Compounds such as 5a and 5f demonstrated superior analgesic activity in vivo compared to aspirin, highlighting the role of the amide group in enhancing receptor interactions .
  • 3-{[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]thio}propanoic Acid (ZX-AC008368): Structure: Introduces a thioether (-S-) linker between the pyrazole and propanoic acid. Key Differences: Sulfur atoms increase lipophilicity and may participate in disulfide bond formation or metal chelation.

Comparative Data Table

Compound Name Key Structural Features pKa (Predicted/Experimental) Biological Activity/Application Reference
This compound Pyrazole, isobutyl, propanoic acid Not reported Pharmaceutical impurity standard
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid Halogenated pyrazole, CF3 group ~2.5–3.5 (estimated) Agrochemical candidate
3-{2,5-Dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic Acid Pyrrole, α,β-unsaturated acid 4.54 Enzyme inhibition (hypothetical)
Amide derivatives (e.g., 5a, 5f) Pyrazole-phenyl-amide Not reported Analgesic (equipotent to aspirin)

Key Research Findings and Implications

  • Structural Rigidity vs. Flexibility : Cyclopropane-containing analogs (e.g., ) show that rigid structures enhance target selectivity but may reduce synthetic accessibility.
  • Electron-Withdrawing Groups : Trifluoromethyl and halogen substituents () improve metabolic stability, critical for agrochemicals.
  • Bioisosteric Replacements : Thioether-linked analogs () and amide derivatives () demonstrate how functional group swaps can fine-tune pharmacokinetics without compromising activity.

Biological Activity

3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid, also known as 3-amino-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol
CAS Number 2103996-46-7

Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. The compound's structure allows it to interact with various biological targets, potentially influencing cellular processes such as proliferation and apoptosis.

Antiproliferative Effects

A study highlighted the antiproliferative properties of pyrazole derivatives, including this compound. The research demonstrated that these derivatives could inhibit cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Studies

Several case studies have investigated the effects of this compound on different biological systems:

  • Cancer Cell Lines : In vitro studies conducted on breast and lung cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent.
  • Inflammatory Models : Animal models of inflammation indicated that this compound could reduce markers of inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that the compound exhibits moderate bioavailability and a favorable distribution profile in tissues, which could enhance its efficacy in clinical applications.

Safety Profile

Toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are required to fully elucidate its safety and side effects.

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